3-amino-1H-pyrazole-4,5-dicarbonitrile

Overview

Description

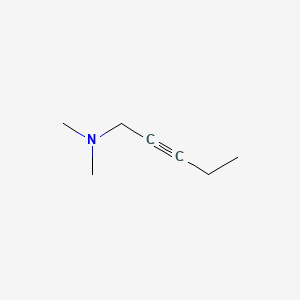

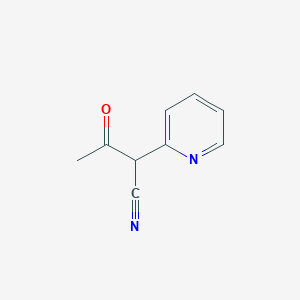

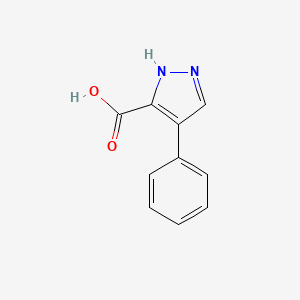

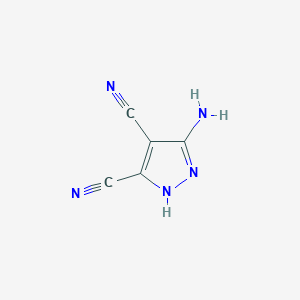

3-amino-1H-pyrazole-4,5-dicarbonitrile is a chemical compound with the CAS Number: 54385-49-8 . It has a molecular weight of 133.11 . The IUPAC name for this compound is 3-amino-1H-pyrazole-4,5-dicarbonitrile .

Synthesis Analysis

The synthesis of 3-amino-1H-pyrazole-4,5-dicarbonitrile has been reported in several studies . One method involves a multicomponent reaction with thermal and microwave activation . Another study reported the use of microwave-mediated chemistry conducted in heavy-walled Pyrex tubes fitted with PCS cap .Molecular Structure Analysis

The molecular structure of 3-amino-1H-pyrazole-4,5-dicarbonitrile is represented by the InChI code: 1S/C5H3N5/c6-1-3-4(2-7)9-10-5(3)8/h(H3,8,9,10) . This compound consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis

The chemical reactivity of 3-amino-1H-pyrazole-4,5-dicarbonitrile has been explored in various studies . For instance, one study proposed a mechanism where an intermediate was reacted with the acidic part of the catalyst .Physical And Chemical Properties Analysis

3-amino-1H-pyrazole-4,5-dicarbonitrile is a powder at room temperature . It has a melting point range of 250-252 degrees Celsius .Scientific Research Applications

Biological Activities

Pyrazoles, including 5-amino-1h-pyrazole-3,4-dicarbonitrile, are considered privileged scaffolds in medicinal chemistry . They have been used in the synthesis of biologically active moieties .

Antiproliferative EGFR-TK Inhibition Activity

5-amino-1-(1-ethyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-pyrazole-3,4-dicarbonitrile, a derivative of 5-amino-1h-pyrazole-3,4-dicarbonitrile, has shown good antiproliferative EGFR-TK inhibition activity against many tumor cell lines .

Synthesis of Insecticides

5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, another derivative of 5-amino-1h-pyrazole-3,4-dicarbonitrile, is an important intermediate in the synthesis of the insecticide Fipronil , which is used for insect control worldwide .

Antitumor Activity

New pyrazolo[3,4-d]pyrimidine-3-carbonitrile and pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives, synthesized by the reaction of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile, have been evaluated for their potential cytotoxicity against human laryngeal epidermoid carcinoma cells (Hep2) .

Development of Drugs for Central Nervous System

Structural analogs of 5-amino-1h-pyrazole-3,4-dicarbonitrile, such as pyrazolo[4,3-b]pyridines, present promising substrates for the development of drugs for the treatment of the central nervous system .

Antiviral Applications

Pyrazolo[4,3-b]pyridines, which are structural analogs of 5-amino-1h-pyrazole-3,4-dicarbonitrile, have also been used in the development of antiviral drugs .

Safety and Hazards

The safety information for 3-amino-1H-pyrazole-4,5-dicarbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

3-amino-1H-pyrazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N5/c6-1-3-4(2-7)9-10-5(3)8/h(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPICOUKAFAPIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NN=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320676 | |

| Record name | 3-amino-1H-pyrazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1H-pyrazole-4,5-dicarbonitrile | |

CAS RN |

54385-49-8 | |

| Record name | 54385-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-1H-pyrazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the key reactions 3,4-Dicyano-5-aminopyrazole (also known as 3-amino-1H-pyrazole-4,5-dicarbonitrile) is known to undergo?

A1: 3,4-Dicyano-5-aminopyrazole exhibits reactivity with various reagents. For instance, it reacts with ethyl orthoformate [] and dimethylformamide diethylacetal []. These reactions highlight the versatile reactivity of the cyano and amino groups present in the molecule, offering potential routes for further synthetic modifications.

Q2: Has 3,4-Dicyano-5-aminopyrazole been explored in the context of metal complexation?

A2: Yes, research indicates that 3,4-Dicyano-5-aminopyrazole can act as a ligand in coordination chemistry. Specifically, it forms complexes with anhydrous divalent transition metal chlorides, and these complexes can further react with triphenylphosphine []. This suggests potential applications in materials science or catalysis.

Q3: Are there any studies highlighting the use of 3,4-Dicyano-5-aminopyrazole as a building block for more complex molecules?

A3: While the provided abstracts don't delve into detailed synthetic applications, one study showcases the synthesis of 3-cyano-4,6-bis(methylthio)pyrazolo[3,4-d]pyrimidine 1-riboside []. This example demonstrates the potential of using similar pyrazole derivatives in constructing elaborate heterocyclic systems, which are often found in biologically active compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.